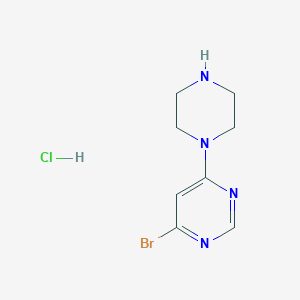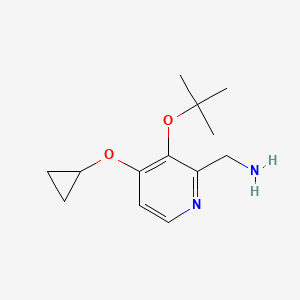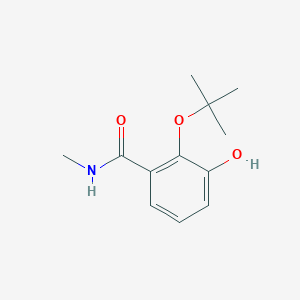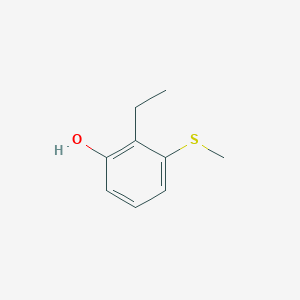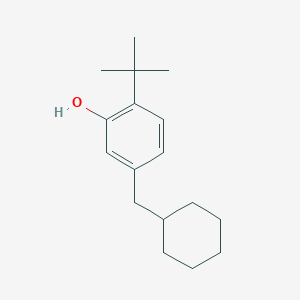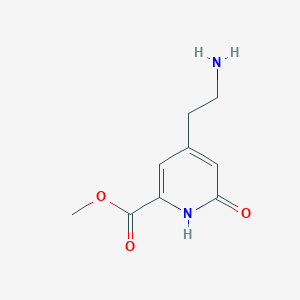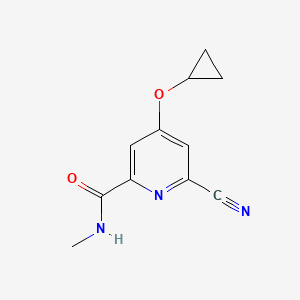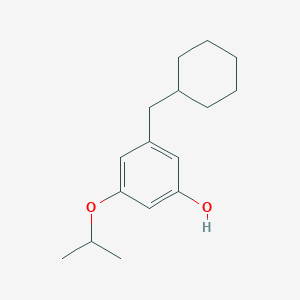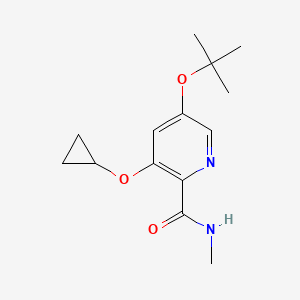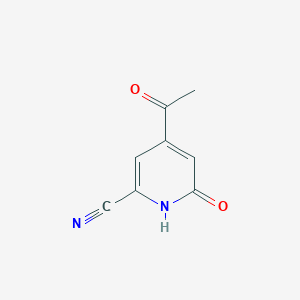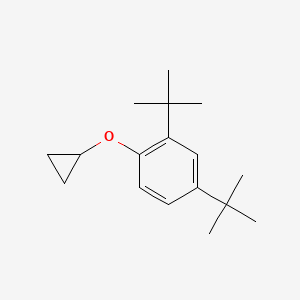
2,4-DI-Tert-butyl-1-cyclopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DI-Tert-butyl-1-cyclopropoxybenzene is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI-Tert-butyl-1-cyclopropoxybenzene typically involves the cyclopropylation of phenols. One common method is the copper-catalyzed Chan-Lam cyclopropylation reaction. This reaction uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with phenol nucleophiles undergoing O-cyclopropylation. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DI-Tert-butyl-1-cyclopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the cyclopropoxy group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxybenzoquinones, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-DI-Tert-butyl-1-cyclopropoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity[][2].
Mecanismo De Acción
The mechanism of action of 2,4-DI-Tert-butyl-1-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl groups provide steric hindrance, while the cyclopropoxy group can participate in various chemical interactions. These features enable the compound to interact with enzymes, receptors, and other biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the cyclopropoxy group.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Another compound with tert-butyl groups and additional functional groups.
Uniqueness
2,4-DI-Tert-butyl-1-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propiedades
Fórmula molecular |
C17H26O |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C17H26O/c1-16(2,3)12-7-10-15(18-13-8-9-13)14(11-12)17(4,5)6/h7,10-11,13H,8-9H2,1-6H3 |
Clave InChI |
SSPYFYKESIFKIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



